![molecular formula C16H17ClO4 B2645682 5-[(4-Chloro-2-isopropyl-5-methylphenoxy)methyl]-2-furoic acid CAS No. 438219-43-3](/img/structure/B2645682.png)
5-[(4-Chloro-2-isopropyl-5-methylphenoxy)methyl]-2-furoic acid
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Description
5-[(4-Chloro-2-isopropyl-5-methylphenoxy)methyl]-2-furoic acid, also known as 4-CIMP, is an organic compound with a wide range of applications in the scientific community. It is a derivative of the furoic acid family and is used in many areas of research, including organic synthesis, biochemistry, and drug development. This compound has unique properties that make it an ideal choice for a variety of laboratory experiments.
Scientific Research Applications
Antitumor Activity
A chloro-substituted analog of (4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid —known as tris(2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate —has exhibited pronounced antitumor activity . Investigating its mechanism of action and potential synergies with other compounds could lead to novel cancer therapies.
Hydromethylation Reactions
Researchers have employed the protodeboronation of pinacol boronic esters using (4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid as a key step in synthetic sequences . This reaction pathway enables the introduction of functional groups, making it valuable in organic synthesis.
Total Synthesis of Natural Products
The hydromethylation sequence involving (4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid has been applied in the formal total synthesis of various natural products, including δ-®-coniceine and indolizidine 209B . These applications highlight its versatility in complex molecule construction.
properties
IUPAC Name |
5-[(4-chloro-5-methyl-2-propan-2-ylphenoxy)methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO4/c1-9(2)12-7-13(17)10(3)6-15(12)20-8-11-4-5-14(21-11)16(18)19/h4-7,9H,8H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUQQNCJSGEAFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)OCC2=CC=C(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Chloro-2-isopropyl-5-methylphenoxy)methyl]-2-furoic acid |
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